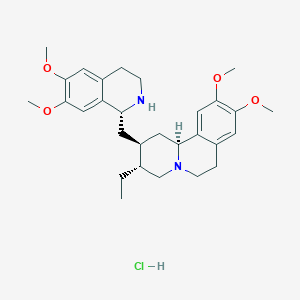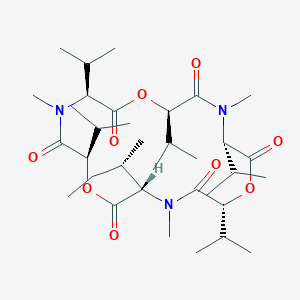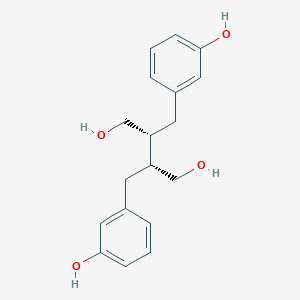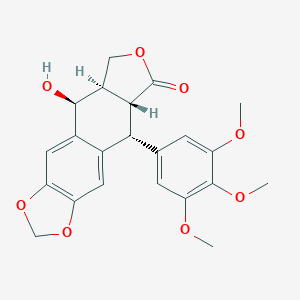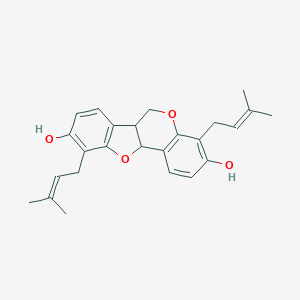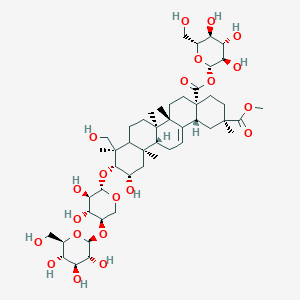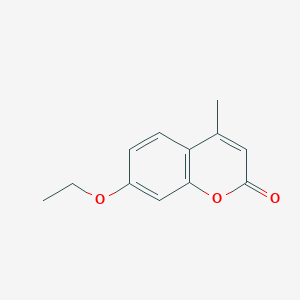
7-Ethoxy-4-méthylcoumarine
Vue d'ensemble
Description
7-éthoxy-4-méthylcoumarine: (Numéro CAS : 87-05-8) est un fluorophore appartenant à la famille des coumarines. Il présente des propriétés intéressantes en raison de sa structure aromatique et de ses groupes fonctionnels. La formule chimique du composé est C12H12O3 , avec une masse moléculaire de 204,228 g/mol. Il s’agit d’un composé chimique rare et unique qui a trouvé des applications dans divers domaines scientifiques .
Applications De Recherche Scientifique
Analyse Biochimique
Biochemical Properties
7-Ethoxy-4-methylcoumarin is a substrate for mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Cellular Effects
The cellular effects of 7-Ethoxy-4-methylcoumarin are primarily related to its interactions with cytochrome P450 enzymes
Molecular Mechanism
The molecular mechanism of 7-Ethoxy-4-methylcoumarin involves its role as a substrate for cytochrome P450 enzymes . These enzymes catalyze the oxidation of organic substances, and 7-Ethoxy-4-methylcoumarin can be metabolized by these enzymes .
Dosage Effects in Animal Models
While there is evidence that 7-Ethoxy-4-methylcoumarin can improve symptoms in animal models of Parkinson’s disease
Metabolic Pathways
7-Ethoxy-4-methylcoumarin is metabolized by cytochrome P450 enzymes, which are part of a major metabolic pathway in the liver . These enzymes are involved in the metabolism of a wide variety of substances, including drugs and other xenobiotics .
Subcellular Localization
The subcellular localization of 7-Ethoxy-4-methylcoumarin is likely to be influenced by its interactions with cytochrome P450 enzymes . These enzymes are located in the endoplasmic reticulum of cells .
Méthodes De Préparation
Voies de synthèse : Plusieurs voies de synthèse existent pour la préparation de la 7-éthoxy-4-méthylcoumarine. Une méthode courante consiste à faire réagir la 4-méthylcoumarine avec du bromure d’éthyle ou de l’iodure d’éthyle en présence d’une base (comme le carbonate de potassium) pour obtenir le produit souhaité. La réaction se déroule par un processus d’éthérification, conduisant à la formation du groupe éthoxy en position 7 du cycle coumarine.
Conditions de réaction : Les conditions de réaction impliquent généralement le reflux des réactifs dans un solvant approprié (comme l’acétone ou l’éthanol) pendant plusieurs heures. Le produit résultant peut être purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle : Bien que la 7-éthoxy-4-méthylcoumarine ne soit pas couramment produite à l’échelle industrielle, elle est disponible auprès de fournisseurs de produits chimiques spécialisés à des fins de recherche. les méthodes de production à l’échelle industrielle sont limitées en raison de sa rareté et de ses applications spécifiques.
Analyse Des Réactions Chimiques
Réactivité : La 7-éthoxy-4-méthylcoumarine est susceptible de subir diverses réactions chimiques, notamment :
Oxydation : Elle peut subir des réactions d’oxydation, conduisant à la formation de divers produits d’oxydation.
Réduction : La réduction du groupe carbonyle peut produire le dérivé alcoolique correspondant.
Substitution : Le groupe éthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Oxydation : Les agents oxydants tels que le permanganate de potassium (KMnO) ou le peroxyde d’hydrogène (HO) sont couramment utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH) ou l’hydrure de lithium et d’aluminium (LiAlH) peuvent être utilisés.
Substitution : Les halogénoalcanes ou autres nucléophiles peuvent remplacer le groupe éthoxy.
Principaux produits : Les principaux produits dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction produit l’alcool correspondant.
4. Applications de la recherche scientifique
La 7-éthoxy-4-méthylcoumarine est un outil précieux dans la recherche scientifique :
Mécanisme D'action
Le mécanisme exact par lequel la 7-éthoxy-4-méthylcoumarine exerce ses effets n’est pas entièrement élucidé. ses propriétés de fluorescence la rendent utile pour étudier l’activité enzymatique et les interactions médicamenteuses. Elle interagit probablement avec des cibles moléculaires et des voies spécifiques au sein des cellules.
Comparaison Avec Des Composés Similaires
Bien que la 7-éthoxy-4-méthylcoumarine soit unique en raison de sa substitution éthoxy en position 7, d’autres dérivés de coumarine existent. Parmi les composés similaires, on peut citer la 4-méthylcoumarine, la 7-hydroxy-4-méthylcoumarine et la 7-éthyl-4-méthylcoumarine.
Propriétés
IUPAC Name |
7-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRISXMDKXBVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058953 | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
350.00 to 352.00 °C. @ 760.00 mm Hg | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-05-8 | |
| Record name | 7-Ethoxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxy-4-methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethoxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHOXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLV1S0NNZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 7-ethoxy-4-methylcoumarin?
A1: 7-Ethoxy-4-methylcoumarin is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol [, ]. Its structure features a coumarin core with an ethoxy group at the 7th position and a methyl group at the 4th position.
Q2: How is 7-ethoxy-4-methylcoumarin detected and quantified in various matrices?
A2: Several analytical techniques have been employed for the detection and quantification of 7-ethoxy-4-methylcoumarin. High-performance liquid chromatography (HPLC) coupled with UV-vis absorbance detection is a common method used for analyzing 7-ethoxy-4-methylcoumarin in complex mixtures, such as urine and plant extracts [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for analyzing 7-ethoxy-4-methylcoumarin in cigarette samples after extraction and purification steps [].
Q3: Can you elaborate on the fluorescence properties of 7-ethoxy-4-methylcoumarin and their applications?
A3: 7-Ethoxy-4-methylcoumarin exhibits fluorescence, meaning it emits light upon excitation. This property is sensitive to its surrounding environment, making it useful in various applications. For instance, researchers have studied its fluorescence behavior in the presence of ionic micelles like sodium dodecyl sulfate (SDS) and hexadecyltrimethylammonium chloride (HDTC) to understand its solubilization characteristics []. Additionally, the impact of inorganic salts on the fluorescence of 7-ethoxy-4-methylcoumarin in SDS micellar solutions has been investigated, revealing insights into quenching mechanisms influenced by electrostatic forces and electron transfer reactions [].
Q4: Has 7-ethoxy-4-methylcoumarin been found in natural sources, and if so, what are its potential biological activities?
A4: Yes, 7-ethoxy-4-methylcoumarin has been identified in wild Piquin chili (Capsicum annuum var. Glabriusculum) []. Intriguingly, research suggests that 7-ethoxy-4-methylcoumarin acts as a dopamine D2 receptor agonist []. This interaction with the dopaminergic system holds promise for potential therapeutic applications, particularly in addressing conditions like Parkinson's disease.
Q5: Are there any known metabolic pathways involving 7-ethoxy-4-methylcoumarin?
A5: While specific metabolic pathways for 7-ethoxy-4-methylcoumarin haven't been extensively detailed in the provided research, its structural similarity to coumarin suggests it might be metabolized by cytochrome P450 enzymes, particularly CYP2A5, which is known as coumarin 7-hydroxylase []. This enzyme is responsible for hydroxylating coumarin at the 7th position, and similar activity could be anticipated with 7-ethoxy-4-methylcoumarin.
Q6: Is there evidence of 7-ethoxy-4-methylcoumarin being a metabolite of other compounds?
A6: Yes, 7-ethoxy-4-methylcoumarin is documented as a urinary metabolite of methoxypsoralens, compounds found in certain Umbelliferae medicines []. This suggests that the human body can metabolize methoxypsoralens, leading to the formation of 7-ethoxy-4-methylcoumarin, which is then excreted in urine.
Q7: Have any studies investigated the thermodynamic properties of 7-ethoxy-4-methylcoumarin?
A7: Yes, researchers have determined the standard molar enthalpies of formation in the crystalline phase for 7-ethoxy-4-methylcoumarin []. This information provides insights into the energy changes associated with its formation and is crucial for understanding its stability and potential reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


